Cas no 1118916-80-5 (1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1))

1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) is a sterically hindered N-heterocyclic carbene (NHC) precursor with a highly substituted imidazolium core. Its bulky 2,4,6-trimethylphenyl (mesityl) groups enhance stability and prevent unwanted side reactions, making it a valuable ligand in transition metal catalysis. The chloride counterion ensures good solubility in polar organic solvents, facilitating its use in homogeneous catalytic systems. This compound is particularly useful in palladium- and gold-catalyzed cross-coupling reactions, where its steric and electronic properties improve catalyst performance. Its robust structure also contributes to thermal stability, enabling applications in high-temperature processes. The product is typically handled under inert conditions to preserve reactivity.
1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) structure
1118916-80-5 structure
商品名:1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)
CAS番号:1118916-80-5
MF:C23H29ClN2
メガワット:368.94
CID:4476433
PubChem ID:87162954

1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) 化学的及び物理的性質

名前と識別子

    • E73906
    • BS-48016
    • 1H-Imidazolium,4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-,chloride (1:1)
    • 1118916-80-5
    • 1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
    • SCHEMBL819270
    • AKOS040767664
    • 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride
    • 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-1??-imidazol-1-ylium chloride
    • 1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)
    • インチ: 1S/C23H29N2.ClH/c1-14-9-16(3)22(17(4)10-14)24-13-25(21(8)20(24)7)23-18(5)11-15(2)12-19(23)6;/h9-13H,1-8H3;1H/q+1;/p-1
    • InChIKey: DJVXHXYBTVBZMP-UHFFFAOYSA-M
    • ほほえんだ: C1(C)=CC(C)=CC(C)=C1[N+]1=CN(C2=C(C)C=C(C)C=C2C)C(C)=C1C.[Cl-]

計算された属性

  • せいみつぶんしりょう: 368.2019266g/mol
  • どういたいしつりょう: 368.2019266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 26
  • 回転可能化学結合数: 2
  • 複雑さ: 385
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 8.8Ų

1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1470566-1g
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
1g
$110.0 2025-02-25
Aaron
AR01XC8X-1g
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
1g
$101.00 2025-02-13
eNovation Chemicals LLC
Y1254623-250mg
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
250mg
$95 2025-02-21
eNovation Chemicals LLC
Y1254623-250mg
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
250mg
$95 2025-02-26
Aaron
AR01XC8X-100mg
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
100mg
$28.00 2025-02-13
eNovation Chemicals LLC
Y1254623-100mg
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
100mg
$80 2025-02-21
eNovation Chemicals LLC
Y1254623-25g
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
25g
$1075 2025-02-26
Ambeed
A1470566-10g
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
10g
$534.0 2025-02-25
eNovation Chemicals LLC
Y1254623-5g
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
5g
$315 2024-06-05
Ambeed
A1470566-25g
1,3-Dimesityl-4,5-dimethyl-1H-imidazol-3-ium chloride
1118916-80-5 95%
25g
$1155.0 2025-02-25

1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) 関連文献

1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)に関する追加情報

1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) (CAS No. 1118916-80-5): A Comprehensive Overview

1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1), identified by the CAS number 1118916-80-5, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of imidazolium-based cations, which are known for their versatile applications in various chemical and biological systems. The unique structural features of this compound, including its dimethyl substitution at the 4 and 5 positions of the imidazole ring and the presence of highly branched trimethylphenyl groups at the 1 and 3 positions, contribute to its distinct chemical properties and potential applications.

The synthesis of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) involves a series of carefully controlled chemical reactions that ensure the precise arrangement of substituents around the imidazole core. The use of highly branched aromatic groups such as 2,4,6-trimethylphenyl not only enhances the stability of the compound but also influences its electronic and steric properties. This makes it an attractive candidate for applications in catalysis, organic electronics, and as a component in advanced materials.

In recent years, there has been a growing interest in imidazolium-based compounds due to their ability to form stable coordination complexes with various metals. These complexes have shown promise in catalytic applications, particularly in the field of transition metal-catalyzed reactions. The presence of electron-donating groups such as methyl groups in 1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) enhances its ability to interact with transition metals like palladium and platinum, facilitating various cross-coupling reactions that are crucial in pharmaceutical synthesis.

One of the most notable applications of this compound is in the development of novel materials for organic electronics. The rigid structure provided by the imidazole ring and the bulky trimethylphenyl groups contribute to excellent thermal stability and charge transport properties. These characteristics make it an ideal candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices that require efficient charge mobility.

The chloride salt form of this compound enhances its solubility in polar solvents while maintaining its structural integrity. This solubility is crucial for applications where homogeneous solutions are required, such as in solution-processable electronic devices. Additionally, the stability provided by the chloride counterion ensures that the compound remains active over multiple reaction cycles without significant degradation.

Recent research has also explored the potential of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has been leveraged to develop new catalysts for organic transformations. For instance,these complexes have been found to be effective in promoting C-H activation reactions,which are essential for constructing complex molecular architectures in drug discovery.

The compound's unique structural features also make it a valuable tool in supramolecular chemistry. The presence of multiple aromatic rings allows for π-π stacking interactions,which can be exploited to design self-assembled structures with specific functionalities. These self-assembled systems have potential applications in nanotechnology,where precise control over molecular architecture is crucial for developing functional materials.

In addition to its applications in catalysis and materials science,1H-Imidazolium,4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-,chloride (1:1) has shown promise in biological studies。The imidazolium core is known to interact with biological molecules,making it a useful scaffold for designing bioactive compounds。Recent studies have investigated its potential as a modulator of enzyme activity and as a component in drug delivery systems。The stability and solubility of this compound make it an attractive candidate for these applications.

The development of new synthetic methodologies for 1H-Imidazolium,4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-,chloride (1:1) continues to be an active area of research。Advances in synthetic chemistry have enabled more efficient and scalable production methods,which are essential for both academic research and industrial applications。These advancements have also led to the discovery of new derivatives with tailored properties that could expand its utility further.

The future prospects for this compound are promising,with ongoing research exploring its potential in various fields。As our understanding of its properties and reactivity grows,we can expect to see even more innovative applications emerge. Whether it is in catalysis、materials science、or biomedicine،1118916-80-5 is poised to play a significant role in shaping the future of chemical research。

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Amadis Chemical Company Limited
(CAS:1118916-80-5)1H-Imidazolium, 4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1)
A994278
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):283.0/481.0/1040.0